Cas no 17455-13-9 (18-Crown-6)
18-Crown-6 Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7,10,13,16-Hexaoxacyclooctadecane
- Crownwhitextl
- 18-Crown-6-ether (1,4,7,10,13,16-hexaoxacyclooctadecane)
- 18-Crown-6
- 18-Crown 6-Ether
- [18]crown-6
- 18-Crown ether-6
- Crown ether/18-Crown-6
- CROWN-18-5-ETHER
- Hexaoxacyclo-octadecane
- 8-Crown-6
- NSC 159836
- Crown
- 18-Crown-6,99%
- 18-Crown-6 99%
- 18-Crown-6, 98+%
- 18-CROWN-6 99.8%
- Crown/18-crown-6
- Ethylene oxide cyclic hexamer
- 18-Crown-6 ether
- 18-crown-6-ether
- 1,4,7,10,13,16-Hexanoxacyclooctadecane
- XEZNGIUYQVAUSS-UHFFFAOYSA-N
- 63J177NC5B
- 18-crown-6ether
- 18-crown6
- 18crown-6
- PubChem18651
- 18-crown 6
- 18--Crown-6 e
-
- MDL: MFCD00005113
- Inchi: 1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2
- InChI Key: XEZNGIUYQVAUSS-UHFFFAOYSA-N
- SMILES: C1OCCOCCOCCOCCOCCOC1
- BRN: 1619616
Computed Properties
- Exact Mass: 264.15700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.7
- Topological Polar Surface Area: 55.4
Experimental Properties
- Color/Form: Colorless viscous liquid
- Density: 0.911 g/mL
- Melting Point: 42-45 °C (lit.)
- Boiling Point: 190°C/0.7mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.4580 (estimate)
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong oxidizing agents.
- PSA: 55.38000
- LogP: 0.09960
- Merck: 2602
- Sensitiveness: Hygroscopic
- Color/Form: 1.0 M in THF
- Solubility: Soluble in trichloromethane and water. It forms complexes with metal salts and is soluble in organic solvents
18-Crown-6 Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S39
- FLUKA BRAND F CODES:10
- RTECS:MP4500000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R20/22; R36
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
18-Crown-6 Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
18-Crown-6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0860-100g |
18-Crown-6 |
17455-13-9 | 98.0%(GC) | 100g |
¥2545.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0860-25g |
18-Crown-6 |
17455-13-9 | 98.0%(GC) | 25g |
¥740.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0860-5g |
18-Crown-6 |
17455-13-9 | 98.0%(GC) | 5g |
¥300.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C003R-500g |
18-Crown-6 |
17455-13-9 | 98% | 500g |
¥708.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C003R-25g |
18-Crown-6 |
17455-13-9 | 98% | 25g |
¥56.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C003R-100g |
18-Crown-6 |
17455-13-9 | 98% | 100g |
¥170.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C124569-25g |
18-Crown-6 |
17455-13-9 | ,≥99.0% (GC) | 25g |
¥2090.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C124569-5g |
18-Crown-6 |
17455-13-9 | ,≥99.0% (GC) | 5g |
¥525.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C124569-100g |
18-Crown-6 |
17455-13-9 | ,≥99.0% (GC) | 100g |
¥5767.90 | 2023-09-03 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02384-1g |
18-Crown-6 |
17455-13-9 | 97% | 1g |
0.00 | 2021-06-01 |
18-Crown-6 Suppliers
18-Crown-6 Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 18-Crown-6
Introduction to 18-Crown-6 and Its Significance in Modern Chemistry
18-Crown-6, with the chemical formula C₁₂H₁₈O₆, is a prominent macrocyclic compound widely recognized for its unique ability to complex with alkali metal ions. This compound, identified by the CAS number 17455-13-9, has garnered significant attention in the field of coordination chemistry due to its structural elegance and versatile applications. The macrocyclic structure of 18-Crown-6 consists of a cyclic ether backbone with 18 oxygen atoms, which creates a precisely sized cavity that selectively binds cations, particularly those with a +1 charge.
The utility of 18-Crown-6 extends across multiple domains, including catalysis, organic synthesis, and material science. Its ability to form stable complexes with alkali metals such as potassium, sodium, and lithium has made it an indispensable tool in facilitating various chemical reactions. For instance, in catalytic processes, 18-Crown-6 can enhance the efficiency of reactions involving metal ions by stabilizing them in solution, thereby improving yield and selectivity.
Recent advancements in the field of supramolecular chemistry have further highlighted the importance of 18-Crown-6. Researchers have been exploring its potential in the development of novel materials and sensors. The compound's ability to selectively bind specific ions has opened up possibilities in creating highly sensitive detection systems for environmental monitoring and industrial applications. For example, 18-Crown-6-based sensors have been developed to detect trace amounts of alkali metals in aqueous solutions, demonstrating their promise in fields such as water purification and resource management.
In the realm of pharmaceutical research, the applications of 18-Crown-6 are equally compelling. The compound's interaction with metal ions has been studied for its potential role in drug delivery systems. By incorporating 18-Crown-6 into drug formulations, researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents. Preliminary studies suggest that 18-Crown-6 can form stable complexes with certain pharmaceuticals, improving their solubility and stability during storage and transport.
The synthesis of 18-Crown-6 is another area where significant progress has been made. Traditional methods involve multi-step organic synthesis, but recent innovations have led to more efficient and sustainable approaches. For instance, biocatalytic methods have been explored as an alternative to conventional chemical synthesis, reducing the environmental impact while maintaining high yields. These advancements not only make the production of 18-Crown-6 more cost-effective but also align with global efforts towards green chemistry.
Moreover, the study of 18-Crown-6 has contributed valuable insights into the fundamental principles of host-guest chemistry. The precise fit between the macrocycle and its guest ions has provided researchers with a model system to understand molecular recognition processes. This knowledge has broader implications in developing new materials with tailored properties, such as polymers and nanoparticles that exhibit specific binding capabilities.
The industrial applications of 18-Crown-6 are also noteworthy. In the petrochemical industry, for example, it is used as a phase-transfer catalyst in reactions involving hydrocarbons. Its ability to facilitate reactions under mild conditions reduces energy consumption and minimizes waste generation. Similarly, in the production of fine chemicals, 18-Crown-6 aids in purifying intermediates by selectively complexing impurities.
Looking ahead, the future prospects for 18-Crown-6 appear promising. Ongoing research is focused on expanding its utility into new areas such as energy storage and conversion. By integrating 18-Crown-6 into battery materials or solar cells, scientists aim to develop more efficient energy systems that address global energy challenges. The compound's unique properties make it a candidate for enhancing charge transport and stability in these advanced technologies.
In conclusion,18-Crown-6, identified by CAS number 17455-13-9, stands as a cornerstone in modern chemistry due to its remarkable versatility and wide-ranging applications. From catalysis to pharmaceuticals and from material science to industrial processes,18-Crown-6 continues to inspire innovation and discovery. As research progresses,this compound will undoubtedly play an even greater role in shaping the future of chemical science.
17455-13-9 (18-Crown-6) Related Products
- 68440-92-6(OLIGO-VINYLTRIMETHOXYSILANE)
- 89769-11-9(2,5,8,11,14-Pentaoxahexadecane)
- 125328-68-9(1,3-Benzenedicarboxylic acid, polymer with 1,3-bis(isocyanatomethyl)benzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1'-[(1-methylethylidene) bis(4,1-phenyleneoxy)]bis[2-propanol] and 2,2'-oxybis[ethanol])
- 123701-51-9(1,2-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1'-methylenebis[4-isocyanatobenzene], 1,1'-[(1-methylethylidene) bis(4,1-phenyleneoxy)]bis[2-propanol] and 2,2'-oxybis[ethanol])
- 37421-08-2(2-(2-ETHOXYETHOXY)ETHAN(OL-D))
- 6812-36-8(HO-PEG16-OH)
- 123171-64-2(2-Oxepanone, polymer with 1,4-butanediol, 5-isocyanato-1-(isocyanatomethyl) -1,3,3-trimethylcyclohexane, 1,1'-methylenebis[4-isocyanatocyclohexane] and 2,2'-oxybis[ethanol])
- 123171-65-3(2-Oxepanone, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,1'-methylenebis[4-isocyanatocyclohexane] and 2,2'-oxybis[ethanol])
- 123701-49-5(1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1'-methylenebis[4-isocyanatobenzene], 1,1'-[(1-methylethylidene) bis(4,1-phenyleneoxy)]bis[2-propanol] and 2,2'-oxybis[ethanol])
- 123701-50-8(1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1'-[(1-methylethylidene) bis(4,1-phenyleneoxy)]bis[2-propanol] and 2,2'-oxybis[ethanol])